

In Vivo Pharmacokinetics of LY3381916: A Technical Overview

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Compound of Interest		
Compound Name:	LY3381916	
Cat. No.:	B1574653	Get Quote

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Introduction

LY3381916 is an orally available, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] [2] IDO1 is a well-documented mediator of immunosuppression in the tumor microenvironment, making it a compelling target for cancer immunotherapy.[1][2] LY3381916 exhibits a novel mechanism of action by binding to the newly synthesized, heme-free apo-IDO1, thereby preventing its maturation and enzymatic activity.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of LY3381916, compiling available data from preclinical and clinical studies to inform ongoing research and development efforts.

Preclinical Pharmacokinetics

Preclinical studies have been instrumental in characterizing the pharmacokinetic profile of **LY3381916** and guiding its clinical development. While specific quantitative data from these studies are not extensively published, key qualitative findings and modeling results have been reported.

Key Findings from Preclinical Studies:

Pharmacodynamic Modeling: Preclinical pharmacokinetic/pharmacodynamic (PK/PD)
 modeling has suggested that once-daily (QD) oral administration of LY3381916 has the



potential to maintain over 90% inhibition of IDO1 activity over a 24-hour period.[3]

Central Nervous System (CNS) Penetration: Studies in rodent models have indicated that
 LY3381916 exhibits significant penetration of the central nervous system.[4]

Further detailed preclinical pharmacokinetic parameters in common animal models such as mice, rats, and dogs are not publicly available at this time.

Clinical Pharmacokinetics

The primary source of human pharmacokinetic data for **LY3381916** is a Phase I clinical trial (NCT03343613). This study evaluated the safety, tolerability, and pharmacokinetics of **LY3381916** administered as a monotherapy and in combination with the anti-PD-L1 antibody, LY3300054, in patients with advanced solid tumors.[5][6]

Study Design and Dosing

Patients in the dose-escalation portion of the trial received oral doses of **LY3381916** ranging from 60 mg to 600 mg once daily, as well as a 240 mg twice-daily (BID) regimen.[5][6] The recommended Phase II dose for the combination therapy was established at 240 mg once daily.[5][6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **LY3381916** in humans as reported in the abstract of the Phase I clinical trial.

Parameter	Value	Population
Clearance (CL)	12 L/h	Patients with advanced solid tumors
Mean Terminal Half-life (t½)	~6 hours	Patients with advanced solid tumors

Data obtained from a conference abstract of the NCT03343613 clinical trial.

Key Observations from the Clinical Trial:



- Dose Proportionality: The study observed that increases in drug exposure were proportional to the administered dose.
- Monotherapy vs. Combination Therapy: There were no apparent differences in the pharmacokinetics of LY3381916 when administered as a monotherapy compared to its administration in combination with an anti-PD-L1 antibody.[7]
- Pharmacodynamic Effects: At the recommended Phase II dose of 240 mg once daily in combination with a PD-L1 inhibitor, LY3381916 produced maximal inhibition of IDO1 activity in both plasma and tumor tissue.[5][6]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on standard practices in pharmacokinetic analysis, the following methodologies are likely to have been employed.

Preclinical Studies (General Methodology)

- Animal Models: Standard laboratory animal models such as mice, rats, and/or dogs would have been used.
- Drug Administration: LY3381916 would have been administered orally, and potentially intravenously to determine absolute bioavailability.
- Sample Collection: Serial blood samples would be collected at various time points post-dose.
- Bioanalysis: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would have been used to quantify the concentration of LY3381916 in plasma or serum.
- Pharmacokinetic Analysis: Non-compartmental analysis would have been used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Clinical Trial (NCT03343613) Protocol Outline

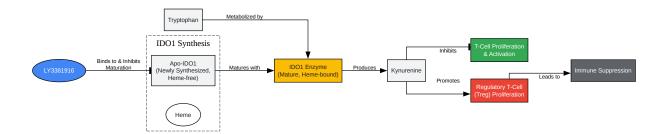
Study Design: Phase I, open-label, dose-escalation study.



- Patient Population: Patients with advanced solid tumors.
- Interventions: Oral LY3381916 as monotherapy or in combination with intravenous LY3300054.
- Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points after drug administration to characterize the concentration-time profile of LY3381916.
- Bioanalytical Method: A validated bioanalytical method, likely LC-MS/MS, was used to measure plasma concentrations of LY3381916.
- Pharmacokinetic Analysis: Standard pharmacokinetic software was used to calculate parameters such as clearance and terminal half-life.

Signaling Pathway and Experimental Workflow IDO1 Signaling Pathway

The following diagram illustrates the role of IDO1 in the tumor microenvironment and the mechanism of action of **LY3381916**.



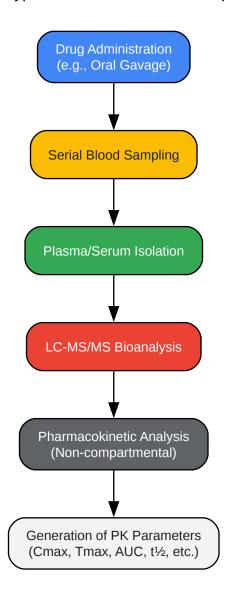
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Caption: Mechanism of IDO1-mediated immune suppression and its inhibition by **LY3381916**.



General Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.



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Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.

Conclusion

LY3381916 is a potent and selective IDO1 inhibitor with a novel mechanism of action. The available human pharmacokinetic data from the Phase I clinical trial indicate a clearance of 12 L/h and a terminal half-life of approximately 6 hours, with dose-proportional exposure. Preclinical modeling suggests that once-daily dosing is sufficient to maintain significant IDO1



inhibition. While detailed quantitative preclinical pharmacokinetic data and comprehensive experimental protocols are not yet publicly available, the existing information provides a solid foundation for understanding the in vivo behavior of **LY3381916**. Further publication of preclinical and detailed clinical pharmacokinetic data will be crucial for the continued development and optimal clinical application of this promising cancer immunotherapy agent.

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